molecular formula C6H10O3 B1197145 4-Methyl-2-oxopentanoic acid CAS No. 816-66-0

4-Methyl-2-oxopentanoic acid

Cat. No. B1197145
CAS RN: 816-66-0
M. Wt: 130.14 g/mol
InChI Key: BKAJNAXTPSGJCU-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 4-Methyl-2-oxopentanoic acid and its derivatives involves various chemical pathways. One notable method for synthesizing 5-Amino-4-oxopentanoic acid hydrochloride from levulinic acid involves esterification and bromination, followed by reaction with potassium phthalimide and acidolysis, yielding an overall efficiency of 44% (Lin Yuan, 2006). Another approach described the electrosynthesis of 5-amino-4-oxopentanoic acid hydrochloride through the electroreduction of methyl 5-nitro-4-oxopentanate in acidic-alcoholic solutions, achieving a substance yield of 61.1–66.0% (A. Konarev, E. A. Lukyanets, V. M. Negrimovskii, 2007).

Molecular Structure Analysis

The molecular structure of 4-Methyl-2-oxopentanoic acid has been studied through crystallographic and theoretical methods. The resonance-assisted hydrogen bonds between the oxime and carboxyl group in its structure were analyzed, showing electron charge distribution impacts based on the oxime and carboxyl moieties' relative positions (J. Maurin, A. Leś, M. Winnicka-Maurin, 1995).

Chemical Reactions and Properties

4-Methyl-2-oxopentanoic acid undergoes various chemical reactions, including its characterization by electrospray ionization and collision-induced dissociation, revealing fragmentation pathways and proton transfer mechanisms (B. Kanawati, Seweryn Joniec, R. Winterhalter, G. Moortgat, 2008). Another study highlighted the oxidation of substituted 4-oxo acids by acid bromate, exploring the kinetics and mechanism involved in this process (C. Reddy, P. S. Manjari, 2010).

Physical Properties Analysis

The physical properties of 4-Methyl-2-oxopentanoic acid, such as its phase behavior, solubility, and density, have been investigated to understand its behavior in various conditions and applications. While specific studies focusing solely on its physical properties were not highlighted in this search, understanding these aspects is crucial for its application in industrial and research settings.

Chemical Properties Analysis

The chemical properties of 4-Methyl-2-oxopentanoic acid include its reactivity, stability, and interaction with other compounds. The electrosynthesis study mentioned earlier provides insight into its reactivity and the conditions under which it can be transformed into valuable derivatives for further applications (A. Konarev, E. A. Lukyanets, V. M. Negrimovskii, 2007).

Scientific Research Applications

  • Metabolism in Pancreatic Islets : 4-Methyl-2-oxopentanoate is metabolized in rat pancreatic islets, affecting cellular respiration, ketone body formation, and biosynthetic activity. This metabolism is coupled to mitochondrial oxidative phosphorylation, indicating its importance in cellular energy processes in the pancreas (Hutton, Sener, & Malaisse, 1979).

  • Synthesis Applications : It has been synthesized from levulinic acid through various chemical reactions, illustrating its potential in synthetic chemistry applications (Yuan, 2006).

  • Mass Spectrometry Characterization : The compound has been characterized using mass spectrometry, providing insights into its structure and potential fragmentation pathways. This is crucial for understanding its behavior in various chemical and biological contexts (Kanawati et al., 2008).

  • Extraction Studies : Research on the extraction of 4-oxopentanoic acid demonstrates its potential for separation and purification, which is important in both industrial and laboratory settings (Kumar et al., 2015).

  • Electrosynthesis Research : Studies on the electrosynthesis of related compounds like 5-amino-4-oxopentanoic acid hydrochloride showcase the electrochemical applications of 4-Methyl-2-oxopentanoic acid and its derivatives (Konarev, Lukyanets, & Negrimovskii, 2007).

  • Photoelectrochemistry : Its photoelectrochemical reactions on semiconductor/metal particles have been investigated, suggesting potential applications in energy conversion and environmental technology (Chum et al., 1983).

  • Biomedical Applications : The compound's role in metabolic diseases like maple syrup urine disease has been explored, indicating its importance in medical research and diagnostics (Schadewaldt et al., 1989).

  • Isotope Labeling Studies : It has been used in isotope labeling studies, which are crucial for understanding metabolic pathways and disease mechanisms (Hachey et al., 1991).

Safety And Hazards

The safety data sheet for 4-Methyl-2-oxopentanoic acid indicates that it should not be released into the environment . It is recommended to ensure adequate ventilation, avoid contact with skin, eyes, or clothing, avoid ingestion and inhalation, and avoid dust formation .

Future Directions

Future research could focus on optimizing the 4-methyl-2-oxopentanoic acid generation module to produce odd-chain iso-fatty acids . Additionally, further studies could investigate the role of 4-Methyl-2-oxopentanoic acid in the pathophysiology of type 2 diabetes .

properties

IUPAC Name

4-methyl-2-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O3/c1-4(2)3-5(7)6(8)9/h4H,3H2,1-2H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKAJNAXTPSGJCU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

4502-00-5 (hydrochloride salt), 51828-95-6 (calcium salt)
Record name alpha-Ketoisocaproic acid
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DSSTOX Substance ID

DTXSID6061157
Record name alpha-Ketoisocaproic acid
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Molecular Weight

130.14 g/mol
Source PubChem
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Physical Description

Liquid, Pale yellow liquid; fruity aroma
Record name Ketoleucine
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Record name 4-Methyl-2-oxopentanoic acid
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Solubility

32 mg/mL, Soluble in water, Soluble (in ethanol)
Record name Ketoleucine
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Density

1.053-1.058
Record name 4-Methyl-2-oxopentanoic acid
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Product Name

4-Methyl-2-oxopentanoic acid

CAS RN

816-66-0
Record name 4-Methyl-2-oxovaleric acid
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Record name alpha-Ketoisocaproic acid
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Record name 4-methyl-2-oxovaleric acid
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Record name .ALPHA.-KETOISOCAPROIC ACID
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Record name Ketoleucine
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

8 - 10 °C
Record name Ketoleucine
Source Human Metabolome Database (HMDB)
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Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods

Procedure details

A 500 ml Erlenmeyer flask provided with a baffle and containing 90 ml of medium A was inoculated with Bacillus freudenreichii NRS-137KH20B (FERM-P No. 3169, ATCC 31301) from a slant culture. The incubation was carried out for 24 hours under the conditions described in Example 1. Thereafter, 3.17 g of sodium DL-2-hydroxy-4-methylvalerate were added and the fermentation was continued for 82 hours. The substrate remaining in the fermentation broth contained 15.2 mg/ml of free L-hydroxyacid (optical purity: 100%). The thus-obtained fermentation broth was then treated in an analogous manner to that described in Example 1 and there were obtained 1.18 g of crystalline L-2-hydroxy-4-methylvaleric acid of melting point 79.1° C. [[α]D25 =-26.8° (c=2 in 1-N sodium hydroxide)] and 0.7 g of 4-methyl-2-oxovaleric acid of boiling point 65°-75° C./10 mmHg.
[Compound]
Name
1-N
Quantity
0 (± 1) mol
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0 (± 1) mol
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[Compound]
Name
NRS-137KH20B
Quantity
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Reaction Step Two
Quantity
3.17 g
Type
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0 (± 1) mol
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Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-Methyl-2-oxopentanoic acid
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Citations

For This Compound
307
Citations
JK Maurin, A Leś, M Winnicka-Maurin - … Crystallographica Section B …, 1995 - scripts.iucr.org
(IUCr) Resonance-assisted hydrogen bonds between oxime and carboxyl group. Comparison of tetrameric structures of 4-methyl-2-oxopentanoic acid oxime and levulinic acid oxime …
Number of citations: 13 scripts.iucr.org
N Khelifa, A Dugay, AC Tessedre… - FEMS microbiology …, 1998 - academic.oup.com
… The absence of stimulation of l-leucine oxidation into 4-methyl-2-oxopentanoic acid after addition of Methanobacterium formicicum to a pure culture of C. acetireducens indicates that …
Number of citations: 4 academic.oup.com
MJ Butel, A Rimbault, N Khelifa… - FEMS microbiology …, 1995 - academic.oup.com
… butyricum, with 4-methyl-2-oxopentanoic acid as an intermediate, but to our knowledge such dehydrogenases have not been detected in this species. Whether C. butyricum is able to …
Number of citations: 17 academic.oup.com
GG Guidotti, G Gaja, L Loreti, G Ragnotti… - Biochemical …, 1968 - portlandpress.com
… insulin, puromycin and 4-methyl-2-oxopentanoic acid on these … The addition of 4-methyl-2-oxopentanoic acid had no effect … appeared after the addition of 4-methyl-2-oxopentanoic acid. …
Number of citations: 28 portlandpress.com
B Wang, Y Bai, T Fan, X Zheng, Y Cai - Food chemistry, 2017 - Elsevier
… Kinetic parameters were determined using 4-methyl-2-oxopentanoic acid, phenyl pyruvate and 3-methyl-2-oxopentanoic acid as substrates. K m and k cat values for phenyl pyruvate …
Number of citations: 14 www.sciencedirect.com
C Shin, Y Chigira, M Masaki, M Ohta - Bulletin of the Chemical Society …, 1969 - journal.csj.jp
… 2-(2-Chloroacetamido)-4-methyl-2-pentenoic acid, derived from the condensation of 4-methyl-2-oxopentanoic acid with chloroacetonitrile or the pyrolysis of 2,2-bis(2chloroacetamido)-4-…
Number of citations: 27 www.journal.csj.jp
DL Hachey, BW Patterson, PJ Reeds… - Analytical …, 1991 - ACS Publications
… More specifically, 4methyl-2-oxopentanoic acid has been reported to be a useful indicator of the intracellular free amino acid pool of leucine in studies of muscle protein synthesis (7). …
Number of citations: 92 pubs.acs.org
Y Tachibana, M Ando, H Kuzuhara - Bulletin of the Chemical Society of …, 1983 - journal.csj.jp
… ; phenylpyruvic acid)>pyruvic acid=-4-methyl-2-oxopentanoic acid)>3-methyl-2-oxobutanoic … ; pyruvic acid)>phenylpyruvic acid s-4-methyl-2-oxopentanoic acid>3-methyl-2-oxobutanoic …
Number of citations: 15 www.journal.csj.jp
JK Maurin - Acta Crystallographica Section C: Crystal Structure …, 1995 - scripts.iucr.org
… to 7r resonance for 4-methyl-2-oxopentanoic acid oxime and … a model compound for 4-methyl-2-oxopentanoic acid oxime. … tetrameric structure like 4-methyl-2-oxopentanoic acid oxime, …
Number of citations: 11 scripts.iucr.org
SS Yuan, AM Ajami - Journal of Labelled Compounds and …, 1984 - Wiley Online Library
… Diazotization of [1‐ 13 C]leucine ethyl ester with t‐butylnitrite followed by peracid oxidation and hydrolysis gave [1‐ 13 C]4‐methyl‐2‐oxopentanoic acid. In each case, the α‐ketoacids …

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